3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime
CAS No.: 2297-69-0
Cat. No.: VC18427114
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2297-69-0 |
|---|---|
| Molecular Formula | C9H7NO4 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | [(4,5-dioxocyclohepta-2,6-dien-1-ylidene)amino] acetate |
| Standard InChI | InChI=1S/C9H7NO4/c1-6(11)14-10-7-2-4-8(12)9(13)5-3-7/h2-5H,1H3 |
| Standard InChI Key | VKYWUUUJICLJFK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)ON=C1C=CC(=O)C(=O)C=C1 |
Introduction
Structural Characteristics and Molecular Properties
Core Structure and Functional Groups
The compound features a cycloheptadiene backbone with ketone groups at positions 1, 2, and 5, and an acetyloxime moiety at position 5. The oxime group (-NOH) is acetylated, resulting in an -OAc substituent, which enhances the molecule’s stability and modulates its reactivity. The molecular formula is deduced as C₉H₇NO₅, with a calculated molecular weight of 193.12 g/mol based on the precursor oxime compound (C₇H₅NO₃, MW 151.12 g/mol) and the addition of an acetyl group (C₂H₃O₂).
The conjugated system formed by the cycloheptadiene ring and carbonyl groups contributes to its electronic properties, enabling interactions with biological targets such as HSP90 . The acetyloxime group introduces steric and electronic effects that differentiate this compound from simpler trione derivatives, potentially influencing its binding affinity and solubility .
Synthetic Pathways and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is dominated by:
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Electrophilic Carbonyl Groups: The trione system participates in nucleophilic additions and cycloadditions, common in polyketide-derived molecules.
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Oxime Acetate Stability: The acetyl group reduces the oxime’s susceptibility to hydrolysis, enhancing its pharmacokinetic stability compared to non-acetylated analogs .
Antimicrobial Properties
The trione scaffold is associated with antimicrobial activity in related compounds, likely due to oxidative stress induction or enzyme inhibition . While specific data for this derivative are unavailable, its electrophilic carbonyl groups could react with microbial proteins or DNA, warranting further study.
Applications in Drug Development
Anticancer Agent Design
The compound’s potential to inhibit HSP90 positions it as a candidate for oncology research. HSP90 inhibitors are explored in breast, lung, and prostate cancers, often in combination with chemotherapeutics . The acetyloxime moiety may improve water solubility compared to ansamycin-based inhibitors (e.g., 17-AAG), addressing a common limitation in drug formulation .
Comparative Analysis with Structural Analogs
3,6-Cycloheptadiene-1,2,5-trione vs. 4,6-Cycloheptadiene-1,2,3-trione
While both compounds share a cycloheptadiene-tricarbonyl core, their biological profiles differ due to substituent positioning:
Challenges and Future Directions
Research Gaps
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Mechanistic Studies: The compound’s exact interaction with HSP90 or other targets remains unverified.
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Synthetic Optimization: Scalable synthesis routes and yield improvements are needed for preclinical testing.
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Toxicity Profiling: Preliminary in vitro and in vivo safety assessments are essential.
Recommendations
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Computational Modeling: Molecular docking studies to predict binding modes with HSP90.
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Structure-Activity Relationship (SAR): Synthesis of analogs with varied oxime substituents to optimize potency.
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